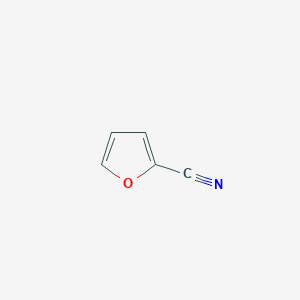

2-Furonitrile

Cat. No. B073164

Key on ui cas rn:

617-90-3

M. Wt: 93.08 g/mol

InChI Key: YXDXXGXWFJCXEB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07405064B2

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.78 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2381 g of 2-furancarbonitrile. The final concentration of 2-furancarbonitrile was 0.506 M. The reaction mixture was mixed on a rotating platform at 23° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-furancarbonitrile was 100%, and the yields of 2-furancarboxamide and 2-furancarboxylic acid were 99% and 0%, respectively.

[Compound]

Name

suspension

Quantity

1 mL

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]#[N:15].C(#N)C.[OH2:19].CN(C)[C:22](=[O:29])[C:23]1[CH:28]=[CH:27][CH:26]=CC=1>C(#N)C>[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]([NH2:15])=[O:29].[O:19]1[CH:26]=[CH:27][CH:28]=[C:23]1[C:22]([OH:29])=[O:2] |f:0.1.2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.78 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

[Compound]

|

Name

|

suspension

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0.2381 g

|

|

Type

|

reactant

|

|

Smiles

|

O1C(=CC=C1)C#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(=CC=C1)C#N

|

Step Four

|

Name

|

|

|

Quantity

|

7.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N.O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(C1=CC=CC=C1)=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(=CC=C1)C#N

|

Step Six

|

Name

|

|

|

Quantity

|

0.9 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry cell weight E

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was mixed on a rotating platform at 23° C

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(=CC=C1)C(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(=CC=C1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07405064B2

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.78 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2381 g of 2-furancarbonitrile. The final concentration of 2-furancarbonitrile was 0.506 M. The reaction mixture was mixed on a rotating platform at 23° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-furancarbonitrile was 100%, and the yields of 2-furancarboxamide and 2-furancarboxylic acid were 99% and 0%, respectively.

[Compound]

Name

suspension

Quantity

1 mL

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]#[N:15].C(#N)C.[OH2:19].CN(C)[C:22](=[O:29])[C:23]1[CH:28]=[CH:27][CH:26]=CC=1>C(#N)C>[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]([NH2:15])=[O:29].[O:19]1[CH:26]=[CH:27][CH:28]=[C:23]1[C:22]([OH:29])=[O:2] |f:0.1.2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.78 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

[Compound]

|

Name

|

suspension

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0.2381 g

|

|

Type

|

reactant

|

|

Smiles

|

O1C(=CC=C1)C#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(=CC=C1)C#N

|

Step Four

|

Name

|

|

|

Quantity

|

7.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N.O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(C1=CC=CC=C1)=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(=CC=C1)C#N

|

Step Six

|

Name

|

|

|

Quantity

|

0.9 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry cell weight E

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was mixed on a rotating platform at 23° C

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(=CC=C1)C(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(=CC=C1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07405064B2

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.78 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2381 g of 2-furancarbonitrile. The final concentration of 2-furancarbonitrile was 0.506 M. The reaction mixture was mixed on a rotating platform at 23° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-furancarbonitrile was 100%, and the yields of 2-furancarboxamide and 2-furancarboxylic acid were 99% and 0%, respectively.

[Compound]

Name

suspension

Quantity

1 mL

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]#[N:15].C(#N)C.[OH2:19].CN(C)[C:22](=[O:29])[C:23]1[CH:28]=[CH:27][CH:26]=CC=1>C(#N)C>[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]([NH2:15])=[O:29].[O:19]1[CH:26]=[CH:27][CH:28]=[C:23]1[C:22]([OH:29])=[O:2] |f:0.1.2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.78 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

[Compound]

|

Name

|

suspension

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0.2381 g

|

|

Type

|

reactant

|

|

Smiles

|

O1C(=CC=C1)C#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(=CC=C1)C#N

|

Step Four

|

Name

|

|

|

Quantity

|

7.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N.O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(C1=CC=CC=C1)=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(=CC=C1)C#N

|

Step Six

|

Name

|

|

|

Quantity

|

0.9 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry cell weight E

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was mixed on a rotating platform at 23° C

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(=CC=C1)C(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(=CC=C1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |